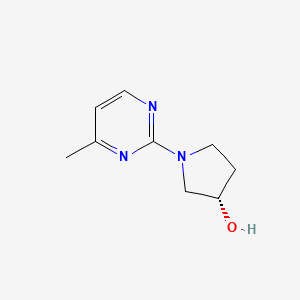

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13520802

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O |

|---|---|

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | (3S)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1 |

| Standard InChI Key | CUVDBTRUDYXDNK-QMMMGPOBSA-N |

| Isomeric SMILES | CC1=NC(=NC=C1)N2CC[C@@H](C2)O |

| SMILES | CC1=NC(=NC=C1)N2CCC(C2)O |

| Canonical SMILES | CC1=NC(=NC=C1)N2CCC(C2)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidin-3-ol group at the 2-position. The (S)-configuration introduces chirality, which can significantly impact interactions with biological targets. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| Stereochemistry | (S)-configuration at C3 |

| Hydrogen Bond Donors | 2 (hydroxyl and amine) |

| Hydrogen Bond Acceptors | 4 (pyrimidine N, hydroxyl O) |

The pyrimidine ring contributes to aromaticity and planar stability, while the pyrrolidine ring introduces conformational flexibility. The hydroxyl group at C3 enhances solubility in polar solvents, a critical factor for bioavailability.

Synthesis and Preparation

Synthetic Routes

The synthesis of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol typically involves coupling a pyrimidine derivative with a chiral pyrrolidine precursor. A common approach includes:

-

Preparation of 4-Methylpyrimidin-2-yl Chloride: Chlorination of 4-methylpyrimidin-2-ol using phosphorus oxychloride (POCl3) under reflux conditions .

-

Nucleophilic Substitution: Reacting the chloride with (S)-pyrrolidin-3-ol in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at ambient temperature.

The reaction mechanism proceeds via an SN2 pathway, where the hydroxyl group of pyrrolidin-3-ol acts as a nucleophile, displacing the chloride. The stereochemical integrity of the (S)-enantiomer is preserved through careful control of reaction conditions.

Optimization and Purification

Industrial-scale synthesis prioritizes yield and enantiomeric excess (ee). Techniques such as chiral chromatography or recrystallization with chiral resolving agents are employed to achieve >99% ee. Solvent systems like ethanol/water mixtures enhance crystallization efficiency.

Applications in Drug Development

Chiral Building Blocks

The compound’s chirality makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, (R)-enantiomers of similar structures are used in PDE inhibitors, underscoring the importance of stereochemistry in target selectivity .

Neuroprotective Agents

Given the role of cGMP in synaptic plasticity, (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol could be explored for neurodegenerative diseases. Preclinical models using analogs show synaptic stabilization in amyloid precursor protein (APP) transgenic mice, suggesting therapeutic potential for Alzheimer’s disease .

Comparative Analysis with Structural Analogs

The (S)-enantiomer’s lack of electron-withdrawing groups (e.g., chloro) may reduce electrophilic reactivity compared to chlorinated analogs, potentially lowering toxicity.

Future Research Directions

-

Stereochemical Optimization: Investigate how (S) vs. (R) configurations affect target binding using molecular docking studies.

-

In Vivo Pharmacokinetics: Assess absorption, distribution, and blood-brain barrier penetration in rodent models.

-

Therapeutic Screening: Evaluate efficacy in models of cognitive decline, infection, and inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume